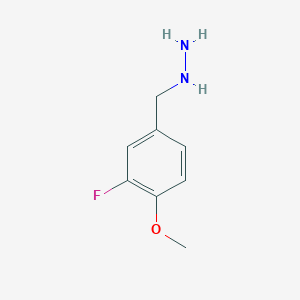
N-BOC-a-cyclohexylglycine, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-a-cyclohexylglycine, methyl ester is a chemical compound used in various fields such as pharmaceuticals, chemistry, and industrial applications. It is known for its role as an intermediate in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group for amines, and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-a-cyclohexylglycine, methyl ester typically involves the protection of the amine group of a-cyclohexylglycine with a BOC group, followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the amine group . The esterification can be achieved using methanol and trimethylchlorosilane (TMSCl) at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-a-cyclohexylglycine, methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for BOC deprotection.
Ester Hydrolysis: Sodium hydroxide in aqueous solution is typically used for ester hydrolysis.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-BOC-a-cyclohexylglycine, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals, paints, and dyes.
Wirkmechanismus
The mechanism of action of N-BOC-a-cyclohexylglycine, methyl ester primarily involves its role as a protecting group for amines. The BOC group protects the amine from unwanted reactions during multi-step synthesis. The deprotection process involves the cleavage of the BOC group under acidic conditions, leading to the formation of the free amine . The molecular targets and pathways involved are related to the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-glycine methyl ester: Similar in structure but lacks the cyclohexyl group.
N-BOC-leucine methyl ester: Contains a leucine residue instead of a-cyclohexylglycine.
N-BOC-valine methyl ester: Contains a valine residue instead of a-cyclohexylglycine.
Uniqueness
N-BOC-a-cyclohexylglycine, methyl ester is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
169512-95-2 |
|---|---|
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
methyl 2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
ABLGTTUCCPCVGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)






![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
